molecular formula C8H6N2O3 B8717135 4-Nitrobenzyl isocyanate

4-Nitrobenzyl isocyanate

Cat. No. B8717135
M. Wt: 178.14 g/mol
InChI Key: SPSMUSFIEKLDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122535B2

Procedure details

The chloride of 4-nitrophenylacetic acid in solution in dry acetone (7.5 ml) is slowly added to an aqueous solution of 0.75 g (11.5 mmoles) of sodium azide, cooled down to 0° C. Agitation of the medium is maintained for one hour after the addition is completed, at 0-5° C. The reaction medium is then diluted with 30 ml of chloroform, decanted and the organic phase washed with water (20 ml) followed by a saturated solution of sodium chloride (20 ml). After drying over sodium sulphate, the organic solution is filtered and partly concentrated (* 20 ml) under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]C(O)=O)=[CH:7][CH:6]=1)([O-:4])=[O:3].[N-:15]=[N+]=[N-].[Na+].C[C:20](C)=[O:21]>C(Cl)(Cl)Cl>[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][N:15]=[C:20]=[O:21])=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.75 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Agitation of the medium is maintained for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
is completed, at 0-5° C
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
the organic phase washed with water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
FILTRATION
Type
FILTRATION
Details
the organic solution is filtered
CONCENTRATION
Type
CONCENTRATION
Details
partly concentrated (* 20 ml) under vacuum

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(CN=C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.